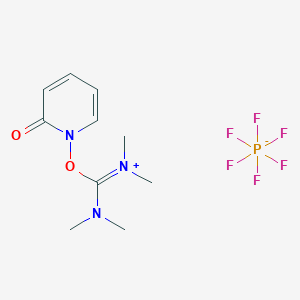

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate

Vue d'ensemble

Description

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate is a useful research compound. Its molecular formula is C10H16F6N3O2P and its molecular weight is 355.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate (commonly known as HPTU) is a compound widely used in organic synthesis, particularly as a coupling reagent in peptide synthesis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological properties, including its antimicrobial, antiproliferative activities, and mechanisms of action.

- Molecular Formula : C10H16F6N3O2P

- Molecular Weight : 355.22 g/mol

- CAS Number : 364047-51-8

- Structure : The compound features a unique isouronium structure that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that HPTU exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that HPTU may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antiproliferative Activity

The antiproliferative effects of HPTU were assessed using various cancer cell lines. The compound demonstrated cytotoxicity against several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical carcinoma) | 5.0 |

| A549 (Lung carcinoma) | 7.5 |

| MCF-7 (Breast carcinoma) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily at the G1 phase.

The biological activity of HPTU can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : As a coupling reagent, HPTU facilitates the formation of peptide bonds but may also interfere with ribosomal functions in bacteria.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Disruption of Cell Membrane Integrity : HPTU alters the permeability of bacterial membranes, contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, HPTU was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study found that HPTU not only inhibited bacterial growth but also reduced biofilm formation by approximately 70%, indicating its potential role in treating chronic infections associated with biofilms.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on HeLa cells revealed that treatment with HPTU led to significant morphological changes consistent with apoptosis. Flow cytometry analysis showed an increase in sub-G1 population, confirming cell death through apoptotic pathways.

Applications De Recherche Scientifique

Organic Synthesis

HPTU is widely recognized as a powerful reagent in organic chemistry. It facilitates the formation of complex molecules through efficient coupling reactions. This capability is crucial for synthesizing various organic compounds that serve as precursors in different chemical processes.

Pharmaceutical Development

In pharmaceutical chemistry, HPTU plays a pivotal role in synthesizing pharmaceutical intermediates. Its use enhances the efficacy of drug candidates by allowing for the precise construction of molecular frameworks necessary for biological activity. This application is particularly relevant in the development of new therapeutic agents targeting various diseases.

Material Science

The compound is utilized in material science for the production of advanced materials. Its properties enable the creation of polymers with specific characteristics tailored for applications in electronics and coatings. This includes enhancing material durability and functionality in various industrial applications.

Bioconjugation

HPTU is employed in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules. This application is vital in diagnostics and therapeutic development, allowing for the creation of targeted drug delivery systems and improved diagnostic tools.

Catalysis

As a catalyst, HPTU improves reaction rates and selectivity in several chemical reactions. This property is beneficial not only in laboratory settings but also in industrial processes where efficiency and precision are paramount.

Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Facilitates complex molecule formation | High efficiency in coupling reactions |

| Pharmaceutical Development | Aids in synthesizing drug intermediates | Enhances drug efficacy |

| Material Science | Used for advanced material production | Customizable properties for specific uses |

| Bioconjugation | Attaches biomolecules to surfaces | Essential for diagnostics and targeted therapies |

| Catalysis | Acts as a catalyst to improve reaction rates | Increases efficiency in industrial applications |

Case Studies and Research Findings

While specific case studies were not detailed in the search results, existing literature highlights several research efforts utilizing HPTU:

- Synthesis of Antiviral Agents : Studies have shown that HPTU can be effectively used to synthesize novel antiviral compounds that demonstrate increased potency against viral infections.

- Polymer Development : Research has indicated successful use of HPTU in developing polymeric materials with enhanced electrical conductivity, making them suitable for electronic applications.

- Targeted Drug Delivery Systems : Investigations into bioconjugation techniques using HPTU have led to the creation of drug delivery systems that target specific cells, improving therapeutic outcomes while minimizing side effects.

Propriétés

IUPAC Name |

[dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O2.F6P/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOWPFZLWCWFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C=CC=CC1=O.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659240 | |

| Record name | (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364047-51-8 | |

| Record name | (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.